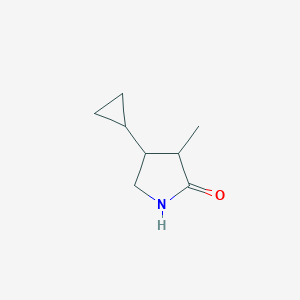
4-Cyclopropyl-3-methylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclopropyl-3-methylpyrrolidin-2-one is a heterocyclic compound with the molecular formula C8H13NO. It is a five-membered lactam, specifically a pyrrolidinone, which is a common structural motif in both natural and synthetic compounds. This compound is known for its diverse biological activities and functional properties, making it a valuable entity in various fields of scientific research .
準備方法
The synthesis of 4-Cyclopropyl-3-methylpyrrolidin-2-one can be achieved through several routes. One common method involves the ring contraction and deformylative functionalization of piperidine derivatives. This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods may vary, but they typically involve similar steps with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
4-Cyclopropyl-3-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into different oxidized forms, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, leading to the formation of reduced derivatives.
科学的研究の応用
4-Cyclopropyl-3-methylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a versatile synthon in organic synthesis due to its rich reactivity.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It serves as a lead compound for designing novel pharmaceuticals with various therapeutic effects.
Industry: The compound is utilized in the synthesis of fine chemicals, dyes, and pigments.
作用機序
The mechanism of action of 4-Cyclopropyl-3-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the specific application and the biological system being studied .
類似化合物との比較
4-Cyclopropyl-3-methylpyrrolidin-2-one can be compared with other pyrrolidinone derivatives, such as:
Pyrrolidin-2-one: A simpler analog with similar biological activities.
3-Iodopyrroles: These compounds are valuable intermediates in the synthesis of drugs and other fine chemicals. The uniqueness of this compound lies in its specific structural features, such as the cyclopropyl and methyl groups, which confer distinct reactivity and biological properties
生物活性
4-Cyclopropyl-3-methylpyrrolidin-2-one, a cyclic organic compound with the CAS Number 1936404-47-5, belongs to the class of pyrrolidinones. This compound is characterized by its unique structural features, including a cyclopropyl group and a methyl substituent on the pyrrolidine ring. The distinct steric and electronic properties imparted by these groups make it a subject of interest in medicinal chemistry, particularly for its potential biological activities.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antibacterial Activity : Derivatives of pyrrolidinones, including this compound, have been studied for their antibacterial properties. The presence of specific substituents can enhance their efficacy against various bacterial strains.
- Antiproliferative Effects : Some studies suggest that compounds similar to this compound may inhibit cancer cell proliferation by targeting specific oncogenic pathways .
- Mechanisms of Action : The compound's mechanism of action is linked to its ability to interact with biological targets. For instance, its structural similarity to known pharmacological agents suggests potential interactions with receptors involved in cell signaling and growth regulation.
Case Studies and Experimental Data
A series of studies have explored the biological activity of this compound and its derivatives. The following table summarizes key findings from recent research:
Detailed Research Findings
- Antibacterial Studies : In vitro assays revealed that this compound exhibited significant antibacterial activity compared to standard antibiotics, particularly against resistant strains.
- Antiproliferative Activity : The compound was tested against various cancer cell lines, showing promising results with IC50 values ranging from 10 to 50 µM, indicating its potential as a lead compound for anticancer drug development .
- Mechanistic Insights : Interaction studies indicated that the compound could modulate pathways related to cell cycle regulation and apoptosis, confirming its role as a potential therapeutic agent in oncology .
特性
IUPAC Name |
4-cyclopropyl-3-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-5-7(6-2-3-6)4-9-8(5)10/h5-7H,2-4H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOXRPOWROVDMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CNC1=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














